Oxygen(2-);tungsten;dichloride

货号 B078564

CAS 编号:

13520-76-8

分子量: 286.7 g/mol

InChI 键: DVBXMVWZPVBSJY-UHFFFAOYSA-L

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

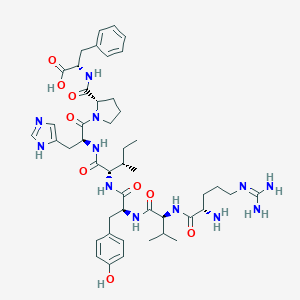

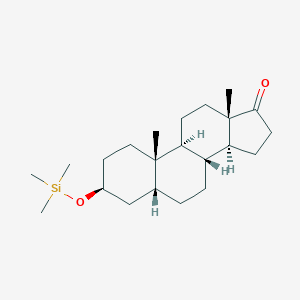

“Oxygen(2-);tungsten;dichloride” is a chemical compound with the molecular formula Cl2O2W . It is also known as Tungsten dichloride dioxide or Tungstyl chloride . This compound is a yellow-colored solid and is used as a precursor to other tungsten compounds .

Molecular Structure Analysis

The molecular structure of “Oxygen(2-);tungsten;dichloride” consists of two oxygen atoms, one tungsten atom, and two chlorine atoms . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements, atom valence, mixture, or salt .科学研究应用

-

Photocatalysis

- Tungsten (VI) complexes have been used as photocatalysts for light-driven C–C and C–B bond formation reactions .

- The tungsten (VI) complex can catalyze photochemical organic transformation reactions including borylation of aryl halides, reductive coupling of benzyl bromides for C–C bond formation, reductive coupling of phenacyl bromides, and decarboxylative coupling of redox-active esters of alkyl carboxylic acid .

- The complex absorbs visible light and catalyzes these reactions with high product yields and broad functional group tolerance .

-

Photothermal Therapy

- Tungsten-oxide-based materials have received attention due to their ability to absorb near-infrared (NIR) light and their efficient light-to-heat conversion properties .

- These materials have been used in photothermal therapy for cancer treatment, where the target tissues are exposed to higher temperatures derived from photothermal properties to destroy abnormal cells .

- The heat generated can be applied to many fields such as photothermal therapy, water evaporation, photocatalysis, gas sensors, and energy-related applications .

-

Catalysis

- Tungsten halides and oxyhalides have been used as catalysts in various chemical reactions .

- Suitable chlorinating agents are disulfur dichloride, which can be used in the system tungsten-oxygen .

- This class of polyoxoanions incorporates one or more elements other than tungsten, making them versatile for a wide range of catalytic applications .

-

Organic Light-Emitting Diodes (OLEDs)

-

Gas Sensors

-

Energy-Related Applications

-

Heat Generation

-

Photocatalysis

-

Catalytic Oxidation

-

Removal of Hazardous Organic Pollutants

-

Photo-Sensitization

-

Visible-Light Driven Coupling Reactions

属性

IUPAC Name |

oxygen(2-);tungsten;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2O.W/h2*1H;;;/q;;2*-2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXMVWZPVBSJY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

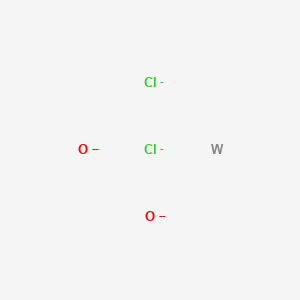

[O-2].[O-2].[Cl-].[Cl-].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O2W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxygen(2-);tungsten;dichloride | |

CAS RN |

13520-76-8 |

Source

|

| Record name | Tungsten dichloride dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Angiotensin III

12687-51-3

12-Wolframosilicic acid

12520-88-6

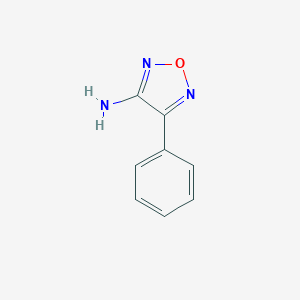

4-Phenyl-1,2,5-oxadiazol-3-amine

10349-14-1

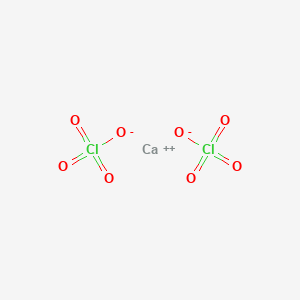

Calcium perchlorate

13477-36-6